2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a naphthylacetamide moiety
Scientific Research Applications
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Material Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to targetcancer cells . These compounds have shown promising cytotoxicity against tested cancer cell lines .
Mode of Action
Similar compounds have been found to inhibit cell cycle progression and induce apoptosis in cancer cells . They also significantly induce caspase-3 activation and suppress NF-κB and IL-6 activation .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle progression, apoptosis, caspase-3 activation, and the suppression of nf-κb and il-6 activation .
Result of Action
The compound has shown promising results in in vitro and in vivo cancer models . It has been found to exhibit better cytotoxicity against all tested cell lines as compared to doxorubicin . It successfully inhibited cell cycle progression and displayed good apoptosis in A549 cells . It also significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation . Additionally, it prominently displayed tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
Preparation Methods
The synthesis of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the naphthylacetamide moiety: This can be accomplished through a thioetherification reaction, where the pyrazolo[3,4-d]pyrimidine derivative reacts with a naphthylacetamide precursor in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion .
Comparison with Similar Compounds
Similar compounds to 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide include other pyrazolopyrimidines and naphthylacetamide derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical reactivity and biological activity. For example:
Pyrazolopyrimidine derivatives: These compounds have a similar core structure but may have different substituents, affecting their pharmacological properties.
Naphthylacetamide derivatives: These compounds share the naphthylacetamide moiety but may have different heterocyclic cores, influencing their applications in medicinal chemistry and material science.
Properties
CAS No. |
946262-60-8 |
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Molecular Formula |
C23H16ClN5O2S |
Molecular Weight |
461.92 |
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H16ClN5O2S/c24-15-8-10-16(11-9-15)29-21-18(12-25-29)22(31)28-23(27-21)32-13-20(30)26-19-7-3-5-14-4-1-2-6-17(14)19/h1-12H,13H2,(H,26,30)(H,27,28,31) |
InChI Key |
MXGAVIYWPFYBJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
solubility |
not available |
Origin of Product |
United States |
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